2-(3-(Trifluoromethoxy)phenyl)propan-2-amine

Catalog No.
S14035209
CAS No.
M.F
C10H12F3NO
M. Wt
219.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Trifluoromethoxy)phenyl)propan-2-amine

Product Name

2-(3-(Trifluoromethoxy)phenyl)propan-2-amine

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]propan-2-amine

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

InChI

InChI=1S/C10H12F3NO/c1-9(2,14)7-4-3-5-8(6-7)15-10(11,12)13/h3-6H,14H2,1-2H3

InChI Key

IODQQWWUSCFJCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC(F)(F)F)N

2-(3-(Trifluoromethoxy)phenyl)propan-2-amine, also known as a trifluoromethoxy-substituted phenylpropylamine, is an organic compound characterized by its trifluoromethoxy group attached to a phenyl ring and a propan-2-amine backbone. The molecular formula of this compound is C11H14F3NO, and it has a molecular weight of approximately 233.234 g/mol. This compound is notable for its unique trifluoromethoxy group, which enhances its lipophilicity and biological activity compared to similar compounds without this functional group .

The chemical reactivity of 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the amino group and the electron-withdrawing trifluoromethoxy group. It can undergo reactions typical of amines, such as:

  • Alkylation: The amino group can react with alkyl halides to form more complex amine derivatives.
  • Acylation: The amine can be acylated to form amides, which can be useful in further synthetic pathways.
  • Nucleophilic addition: The compound may react with electrophiles due to the nucleophilic nature of the amine nitrogen.

These reactions can be utilized in synthesizing various derivatives that may exhibit different biological activities.

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine can be achieved through several methods:

  • Nucleophilic Substitution: Starting from a suitable trifluoromethoxy-substituted phenol, an alkylation reaction with propan-2-amine can yield the target compound.

    Example Reaction:
    text
    Trifluoromethoxy-substituted phenol + Propan-2-amine → 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine
  • Reduction Reactions: If starting from an appropriate ketone or imine derivative, reduction can lead to the formation of the amine.
  • Multi-step Synthesis: Utilizing various organic transformations such as Friedel-Crafts acylation followed by amination can also yield this compound.

Each method may vary in efficiency and yield depending on the specific reagents and conditions used.

2-(3-(Trifluoromethoxy)phenyl)propan-2-amine has several applications in scientific research:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Potentially useful in developing new drugs targeting neurological disorders due to its structural similarity to known psychoactive compounds.

Furthermore, its unique trifluoromethoxy group may enhance the physicochemical properties of derived compounds, making them suitable for various applications in medicinal chemistry.

Interaction studies involving 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine focus on its binding affinity and activity at specific biological targets. Preliminary investigations suggest interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound, which could inform its potential therapeutic uses.

Several compounds share structural similarities with 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-(4-Trifluoromethylphenyl)propan-2-amineTrifluoromethyl instead of trifluoromethoxyStimulant propertiesDifferent electron-withdrawing effects
3-(Trifluoromethyl)phenethylamineTrifluoromethyl group on phenethylaminePotential antidepressant effectsLacks propan-2-amino structure
4-(Trifluoromethoxy)phenethylamineSimilar but with a different position of substitutionNeuroactive propertiesVariation in receptor binding profiles

Catalytic Trifluoromethylation Techniques in Amine Functionalization

Catalytic trifluoromethylation represents a cornerstone in synthesizing trifluoromethylated amines, offering precision and scalability. Recent advancements leverage organocatalysis, transition-metal catalysis, and hybrid systems to achieve high enantioselectivity and substrate scope.

Organocatalytic Isomerization
A breakthrough method employs a 9-OH cinchona alkaloid derivative (DHQ-7f) to catalyze the asymmetric isomerization of N-benzyl trifluoromethyl imines via 1,3-proton shifts. This approach enables access to both aromatic and aliphatic trifluoromethylated amines with exceptional enantioselectivity (up to 90% ee). For alkyl substrates, the reaction proceeds efficiently at 10°C, contrasting with earlier cinchona alkaloid-catalyzed methods requiring elevated temperatures.

Transition-Metal Catalysis
Palladium-catalyzed C(sp³)–H functionalization has been applied to proline derivatives, demonstrating regioselective arylation at the 3-position using 8-aminoquinoline directing groups. While focused on proline, this methodology highlights the potential for tailored ligand designs to direct trifluoromethylation sites in structurally complex amines. Copper-catalyzed systems, such as those combining decatungstate photocatalysts with Cu(I)/Cu(II) redox cycles, enable radical-mediated C(sp³)–CF₃ bond formation with Togni reagent (CF₃SO₂CF₂CF₃). This approach achieves functionalization of electron-rich and electron-poor substrates with excellent regioselectivity (>95%).

Comparative Analysis of Catalytic Systems

Catalyst SystemSubstrate ScopeEnantioselectivityTemperatureKey Advantages
DHQ-7f (Organocatalyst)Aryl/Alkyl iminesUp to 90% ee10–25°CBroad substrate tolerance, mild conditions
Pd/AminoquinolineProline derivativesRegioselective80–110°CEnables C(sp³)–H functionalization
Cu/DecatungstateAliphatic substrates>95% selectivityAmbientRadical-driven, functional group tolerance

Biocatalytic Approaches for Enantioselective α-Trifluoromethyl Amine Production

Biocatalytic methods for α-trifluoromethyl amine synthesis remain underexplored compared to chemical catalysis. While enzymatic systems excel in stereoselective transformations (e.g., transaminases for chiral amines), their application to trifluoromethylation lags due to challenges in stabilizing reactive CF₃ intermediates. Current efforts focus on engineered enzymes or hybrid systems integrating bio- and chemo-catalytic steps, though no direct applications to 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine have been reported.

Novel One-Pot Synthesis Strategies Using CF₃SO₂Na Precursors

One-pot methodologies streamline synthesis by minimizing purification steps. Two strategies stand out:

Radical Trifluoromethylation with Langlois’ Reagent
Manganese(III) acetate (Mn(OAc)₃) oxidizes sodium trifluoromethanesulfinate (CF₃SO₂Na) to generate CF₃ radicals, enabling hydrotrifluoromethylation of unactivated alkenes under solvent-free conditions. This approach provides Markovnikov addition products with moderate yields but lacks direct applicability to amines.

Umpolung Reaction with (Me₄N)SCF₃ and AgF
A bench-stable protocol employs tetramethylammonium trifluoromethanethiosulfonate ((Me₄N)SCF₃) and silver fluoride (AgF) to achieve N-trifluoromethylation via a formal umpolung mechanism. This method operates at room temperature, tolerates diverse functional groups, and produces thiocarbamoyl fluoride intermediates that are readily hydrolyzed to final amines.

Performance Comparison

MethodPrecursorReaction TimeFunctional Group ToleranceYield Range
Langlois’ ReagentCF₃SO₂Na + Mn(OAc)₃HoursLimited to alkenes32–64%
(Me₄N)SCF₃/AgF(Me₄N)SCF₃ + AgFMinutesBroad (amines, nitriles)>90%

Optimization of Diazotization and Oximation Steps in Multi-Step Synthesis

Multi-step syntheses often involve diazotization (introducing diazonium intermediates) and oximation (forming oximes) to facilitate subsequent functionalization. While specific data for 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine is limited, general optimization principles include:

  • Diazotization Control:

    • Use NaNO₂/HCl at 0–5°C to minimize side reactions.
    • Select diazonium salts stabilized by electron-withdrawing groups (e.g., trifluoromethoxy) for improved stability.
  • Oximation Efficiency:

    • Employ hydroxylamine derivatives (e.g., NH₂OH·HCl) in acidic conditions to favor imine formation.
    • Optimize reaction time to balance conversion and side-product formation (e.g., over-oxidation).

The computational investigation of 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine has revealed significant insights into the electronic properties of the trifluoromethoxy functional group through advanced quantum mechanical methods. Density Functional Theory (DFT) calculations employing the B3LYP hybrid functional with the 6-311++G(d,p) basis set have been extensively utilized to characterize the electronic structure and properties of compounds containing the trifluoromethoxy substituent [1].

The trifluoromethoxy group demonstrates pronounced electron-withdrawing characteristics, exhibiting superior long-range effects compared to traditional electron-withdrawing groups such as the trifluoromethyl group [2]. This electronic behavior is attributed to the combined inductive and mesomeric effects of the fluorine atoms and the oxygen atom within the trifluoromethoxy moiety. The electron-withdrawing capacity of the trifluoromethoxy group has been quantitatively assessed through its ability to promote hydrogen-metal permutation reactions at ortho positions, demonstrating its effectiveness in electronic deactivation of aromatic systems [2].

Time-Dependent DFT (TD-DFT) calculations have been employed to investigate the electronic absorption spectra of trifluoromethoxy-containing compounds, revealing characteristic π-π* and n-π* electronic transitions that are significantly influenced by the presence of the trifluoromethoxy substituent [1]. These computational studies have demonstrated excellent agreement with experimental UV-Vis spectroscopic data, validating the accuracy of the theoretical approaches used.

Natural Bond Orbital (NBO) analysis has provided detailed insights into the charge delocalization patterns and hyperconjugative interactions within 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine [3]. The NBO calculations reveal that the trifluoromethoxy group participates in significant hyperconjugative stabilization through electron donation from filled orbitals to antibonding orbitals, contributing to the overall molecular stability.

Molecular Electrostatic Potential (MEP) mapping has been utilized to visualize the electrostatic environment around the trifluoromethoxy group, identifying regions of enhanced electrophilicity and nucleophilicity [3]. These calculations have demonstrated that the trifluoromethoxy substituent creates a highly electronegative region, which influences the compound's reactivity and binding characteristics.

Frontier Molecular Orbital (FMO) analysis has revealed that the presence of the trifluoromethoxy group significantly affects the HOMO-LUMO energy gap, with calculated values showing enhanced stability and reduced reactivity compared to unsubstituted analogs [3]. The energy gap calculations indicate that the trifluoromethoxy group stabilizes both the HOMO and LUMO orbitals, with a more pronounced effect on the LUMO, resulting in an overall increase in the energy gap.

Scaled quantum mechanical force fields have been developed for trifluoromethoxy-containing compounds, enabling accurate prediction of vibrational frequencies and infrared spectroscopic properties [4] [5]. These force fields have been validated against experimental data, demonstrating root mean square deviations of less than 8 cm⁻¹ when comparing calculated and experimental vibrational frequencies.

Molecular Dynamics Simulations of Blood-Brain Barrier Permeability

Molecular dynamics simulations have emerged as a powerful computational approach for predicting blood-brain barrier (BBB) permeability of pharmaceutical compounds, including 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine. These simulations provide atomistic-level insights into the mechanisms of drug transport across biological membranes, offering quantitative predictions of permeability coefficients that correlate strongly with experimental data [6].

Unbiased high-temperature molecular dynamics simulations have been successfully employed to study spontaneous drug diffusion across BBB model membranes [6]. These simulations utilize elevated temperatures (typically 60-80°C) to accelerate the naturally slow permeation process, allowing for the observation of multiple translocation events within computationally feasible timescales. The method has demonstrated remarkable accuracy in predicting BBB permeability, with correlation coefficients exceeding 0.9 when compared to experimental logBB values [6].

The computational approach involves constructing realistic membrane models consisting of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) bilayers, which serve as simplified representations of the BBB endothelial cell membranes [7]. These membrane systems are solvated with explicit water molecules and ions to maintain physiological conditions. The drug molecules are initially placed in the aqueous phase, and their spontaneous partitioning and translocation across the membrane are monitored over microsecond timescales.

Steered molecular dynamics (SMD) simulations have been utilized to estimate BBB permeability by applying external forces to pull compounds through lipid bilayers [8]. This approach provides rapid assessment of membrane permeability by calculating the work required for drug translocation. The maximum force required for membrane crossing and the total work performed during the pulling process have shown strong correlations with experimental permeability data, with correlation coefficients approaching unity [8].

Umbrella sampling molecular dynamics simulations have been employed to generate detailed free energy profiles (potential of mean force, PMF) for drug permeation across membrane systems [7]. These calculations involve constraining the drug molecule at specific positions along the membrane normal and computing the free energy as a function of the translocation coordinate. The resulting PMF profiles reveal energy barriers and thermodynamically favorable binding sites within the membrane, providing mechanistic insights into the permeation process.

The computational results have demonstrated that compounds with lower experimental logBB values require significantly higher work for membrane translocation, establishing a quantitative relationship between computational observables and experimental permeability measures [8]. The formation of hydrogen bonds between the drug molecule and membrane constituents has been identified as a key factor influencing permeability, with compounds forming extensive hydrogen bond networks exhibiting reduced membrane permeability.

Replica exchange molecular dynamics simulations have been implemented to enhance sampling efficiency and ensure convergence of thermodynamic properties [9]. These simulations involve multiple replicas of the system at different temperatures, with periodic exchanges between replicas to overcome energy barriers and explore conformational space more effectively.

The validation of molecular dynamics-based permeability predictions has been achieved through comparison with experimental transwell assay data and in vitro BBB models [6]. The computational approach has shown excellent agreement with experimental measurements, with average absolute fold errors typically ranging from 1.96 to 2.84 for different compound classes [6].

Docking Analysis with Dopaminergic and Serotonergic Receptors

Computational docking analysis has provided detailed insights into the binding interactions between 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine and various dopaminergic and serotonergic receptors. These studies have utilized homology modeling and molecular dynamics simulations to construct robust conformational models of receptor subtypes and evaluate ligand-receptor interactions [10] [11].

The dopaminergic receptor family, including D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes, has been extensively studied through computational docking approaches [10]. The binding pockets of these receptors are primarily composed of transmembrane domains TM3, TM5, TM6, and TM7, with key binding residues including conserved aspartic acid residues (Asp103 in D1, Asp114 in D2, Asp110 in D3, Asp115 in D4) that form critical ionic interactions with ligands.

Molecular docking studies have revealed that 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine exhibits differential binding affinities across dopamine receptor subtypes. The D2 receptor demonstrates the highest binding affinity (nanomolar range), attributed to optimal complementarity between the ligand's trifluoromethoxy group and the receptor's hydrophobic binding pocket [10]. The aromatic microdomain, consisting of phenylalanine and tyrosine residues, provides π-π stacking interactions that stabilize the ligand-receptor complex.

The trifluoromethoxy substituent contributes significantly to receptor binding through enhanced lipophilicity and specific electrostatic interactions. The electronegative fluorine atoms create favorable interactions with positively charged residues in the binding pocket, while the oxygen atom can participate in hydrogen bonding with serine and threonine residues in the serine microdomain [10].

Serotonin receptor docking analysis has encompassed multiple receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors [11] [12]. These receptors share similar overall architectures but exhibit distinct binding pocket characteristics that determine ligand selectivity. The 5-HT1A receptor demonstrates high binding affinity for the compound, with key interactions involving Asp116, Trp358, and Tyr390 residues [11].

The 5-HT2A receptor, a primary target for psychoactive compounds, shows moderate binding affinity for 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine. The binding mode involves π-π stacking interactions between the aromatic ring of the ligand and Phe339, along with hydrogen bonding interactions with Asp155 [11]. The trifluoromethoxy group occupies a hydrophobic pocket formed by transmembrane helices, contributing to binding stability.

Molecular dynamics simulations of receptor-ligand complexes have been performed to assess binding stability and conformational dynamics [11]. These simulations have revealed that the trifluoromethoxy group undergoes restricted rotational motion within the binding pocket, with preferred orientations that optimize electrostatic and van der Waals interactions. The binding stability is enhanced by the formation of multiple weak interactions rather than single high-affinity contacts.

The computational docking results have been validated through comparison with experimental binding affinity data where available. The predicted binding energies correlate well with experimental IC50 and Ki values, supporting the reliability of the computational predictions [10] [11]. The docking studies have also identified potential off-target interactions that may contribute to the compound's pharmacological profile.

Pharmacophore analysis has been conducted to identify essential molecular features required for receptor binding [13]. The trifluoromethoxy group has been identified as a key pharmacophoric element, contributing to both binding affinity and selectivity. The spatial arrangement of the trifluoromethoxy group relative to the amine functionality creates a favorable three-dimensional pharmacophore that matches the geometric requirements of the receptor binding sites.

Predictive Models for Bioavailability and Metabolic Stability

Computational prediction of bioavailability and metabolic stability for 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine has been accomplished through the development and application of advanced machine learning models that integrate molecular descriptors with experimental pharmacokinetic data. These predictive models represent a significant advancement in the field of in silico drug discovery, offering reliable estimates of ADMET properties from molecular structure alone [14] [15].

Support Vector Machine (SVM) models have been developed using comprehensive sets of physicochemical descriptors to predict oral bioavailability [16]. The SVM approach achieved prediction accuracies of 96.85% on test sets, with Youden's index and Matthew correlation coefficient values of 0.929 and 0.909, respectively [16]. The key descriptors identified for bioavailability prediction include lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight, which collectively account for the compound's absorption characteristics.

Random Forest models have demonstrated superior performance in bioavailability prediction, achieving R² values of 0.87 with root mean square errors of 8% [17]. These ensemble methods utilize molecular fingerprints and topological descriptors to capture complex structure-activity relationships. The Random Forest approach has identified lipophilicity and solubility as the most influential molecular features for bioavailability prediction, consistent with established pharmacokinetic principles.

Gradient Boosting Machine algorithms have been successfully applied to predict both bioavailability and metabolic stability [17]. These models incorporate topological indices and molecular connectivity descriptors to achieve prediction accuracies of 82% for metabolic stability assessment. The gradient boosting approach has demonstrated particular effectiveness in handling non-linear relationships between molecular structure and pharmacokinetic properties.

Neural network models utilizing graph-based molecular representations have been developed to predict ADMET properties [18]. These deep learning approaches achieve competitive performance with traditional machine learning methods while providing enhanced interpretability through attention mechanisms. The neural network models have identified specific structural motifs, including the trifluoromethoxy group, as important contributors to bioavailability and metabolic stability.

Gaussian Process Regression models have been implemented to provide uncertainty quantification in addition to point predictions [19]. These probabilistic models achieve high prediction accuracy (R² = 0.91) while providing confidence intervals that indicate the reliability of individual predictions. The Gaussian Process approach has been particularly valuable for identifying compounds that fall outside the model's applicability domain.

AutoGluon ensemble models represent the current state-of-the-art in bioavailability prediction, combining multiple machine learning algorithms to achieve superior performance [19]. These ensemble approaches achieve R² values of 0.94 with root mean square errors of only 6%, representing significant improvements over single-model approaches. The ensemble methods effectively leverage the strengths of different algorithms while mitigating individual model limitations.

Metabolic stability prediction has been addressed through specialized models that incorporate bond-level information and contrastive learning strategies [15]. The MS-BACL (Metabolic Stability-Bond Augmentation Contrastive Learning) model constructs bond graphs based on atom-bond-atom relationships, enabling the capture of both atomic and bond information during message propagation. This approach has achieved significant improvements in metabolic stability prediction accuracy compared to traditional graph neural network methods.

The integration of in vitro and in vivo data through transfer learning approaches has enhanced the predictive performance of bioavailability models [19]. These multi-task learning strategies enable the models to leverage information from related endpoints, improving prediction accuracy and reducing bias in oral bioavailability predictions. The transfer learning approach has been particularly effective for compounds with limited experimental data.

Feature importance analysis has revealed that molecular descriptors related to lipophilicity, polar surface area, and molecular size are the most critical factors for bioavailability prediction [20]. The trifluoromethoxy group contributes significantly to these descriptors, particularly through its effects on lipophilicity and electronic properties. SHAP (SHapley Additive exPlanations) analysis has quantified the contribution of the trifluoromethoxy substituent to the overall bioavailability prediction.

Applicability domain assessment has been implemented to identify compounds for which the predictive models are expected to provide reliable predictions [19]. Molecular clustering and dimensionality reduction techniques have been used to define the chemical space covered by the training data, enabling the identification of potential extrapolation scenarios. The trifluoromethoxy-containing compounds generally fall within the applicability domain of most models, supporting the reliability of the predictions.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

219.08709849 g/mol

Monoisotopic Mass

219.08709849 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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